Furaneol can be derived from several natural sources, including fruits such as strawberries and pineapples. It is produced through various biosynthetic pathways in plants and can also be synthesized chemically.
5-Hydroxymethyl-3(2H)-furanone is classified as an organic compound within the category of furanones. It is characterized by its functional groups, which include a hydroxymethyl group (-CH2OH) and a furan ring structure.
The synthesis of 5-Hydroxymethyl-3(2H)-furanone can be achieved through several methods, including:
The molecular structure of 5-Hydroxymethyl-3(2H)-furanone features:
5-Hydroxymethyl-3(2H)-furanone participates in several chemical reactions:
The mechanism of action for 5-Hydroxymethyl-3(2H)-furanone primarily revolves around its role as a flavoring agent:
5-Hydroxymethyl-3(2H)-furanone is widely utilized in various fields:
The identification of 5-Hydroxymethyl-3(2H)-furanone emerged from biochemical investigations into microbial metabolism in the late 20th century. Initially characterized as erythroascorbic acid, this compound was recognized as a structural analog of L-ascorbic acid (vitamin C) in fungi and yeast [1]. The name "erythroascorbic acid" reflects its early isolation from Neurospora crassa (red bread mold) and its chemical kinship to ascorbate. Systematic nomenclature designates it as 5-(Hydroxymethyl)-2,3-dihydrofuran-3-one or 5-Hydroxymethyl-3(2H)-furanone, aligning with IUPAC conventions for furanone derivatives. The compound's discovery bridged gaps in understanding non-plant pathways for ascorbate-like molecule biosynthesis, with research revealing its presence across Saccharomyces cerevisiae and other fungi as a redox cofactor [1] [4]. Alternative designations in literature include "erythroascorbate" and "5-HMF-3-one," though its standardized CAS registry number (not explicitly listed in sources) consolidates these references.
5-Hydroxymethyl-3(2H)-furanone belongs to the 3(2H)-furanone family, characterized by a five-membered lactone ring with a carbonyl group at C3 and an unsaturated bond between C2 and C3 [1] [4]. Its molecular formula is C₅H₆O₃, featuring a hydroxymethyl (–CH₂OH) substituent at C5. This placement distinguishes it from isomers:
Table 1: Structural Comparison of Key 3(2H)-Furanone Isomers
Compound | Systematic Name | Substituents | Molecular Formula |
---|---|---|---|
5-Hydroxymethyl-3(2H)-furanone | 5-(Hydroxymethyl)furan-3(2H)-one | –CH₂OH at C5 | C₅H₆O₃ |
Erythroascorbic acid | 5-(Hydroxymethyl)-3,4-dihydroxyfuran-2(5H)-one | –CH₂OH at C5, –OH at C3,C4 | C₅H₈O₅ |
Furaneol® | 2,5-Dimethyl-4-hydroxy-3(2H)-furanone | –CH₃ at C2/C5, –OH at C4 | C₆H₈O₃ |
Homofuraneol | 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone | –C₂H₅ at C5, –CH₃ at C2, –OH at C4 | C₇H₁₀O₃ |
Tautomerism is a hallmark of this structural class. 5-Hydroxymethyl-3(2H)-furanone exhibits keto-enol tautomerism, equilibrating between the 3(2H)-furanone form (dominant) and rare 2,5-dihydrofuran enol forms. Ring conformation is nearly planar, with the C5 hydroxymethyl group influencing hydrogen-bonding potential and reactivity [4] [9].
Biosynthesis in Biological Systems
In nature, 5-hydroxymethyl-3(2H)-furanone arises primarily via enzymatic pathways in fungi and plants:
Table 2: Natural Occurrence and Synthetic Routes of 5-Hydroxymethyl-3(2H)-Furanone
Source Type | Precursors/Pathway | Key Features | Yield/Abundance |
---|---|---|---|
Natural Sources | |||
Yeast (e.g., S. cerevisiae) | D-Glucose → Erythroascorbate pathway | NADPH-dependent oxidoreductases; antioxidant role | Up to 0.1% dry weight |
Fungi (e.g., N. crassa) | L-Galactose analog pathway | Redox buffering; alternative to ascorbate | Strain-dependent |
Synthetic Routes | |||
Maillard Reaction | Pentose sugars (xylose/ribose) + amino acids | Thermal degradation; optimal at pH 6–8, 100°C | 20 mg/100 mL from xylose |
Carbohydrate Dehydration | Hexoses under acidic conditions | Low specificity; co-forms HMF (5-hydroxymethylfurfural) | <5% yield |
Laboratory and Industrial Synthesis
Synthetic routes mirror natural processes but exploit harsher conditions:
Unlike natural furanones (e.g., Furaneol® in strawberries), 5-Hydroxymethyl-3(2H)-furanone is not a major aroma contributor but serves as a redox mediator in biological systems and a precursor for melanoidins in synthetic browning reactions [1] [10]. Its formation in cooked foods is minimal compared to thermally favored isomers like Furaneol® or homofuraneol [5].
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